C4-Methanamine vs. C4-Amine and C5-Substituted Pyrazoles
The target compound positions the primary aminomethyl group at the pyrazole C4 position, yielding a three-bond spacer between the heterocyclic core and the nucleophilic amine. This contrasts with (1-Benzyl-1H-pyrazol-3-yl)methanamine (CAS 1005378-65-3), where the aminomethyl group is at C3, adjacent to the N2 nitrogen, creating a different electronic environment and hydrogen-bonding geometry [1]. It also differs from the closely related 1-Benzyl-3-methyl-1H-pyrazol-4-amine (CAS 1545268-43-6, MW 187.24), which bears a directly attached amine at C4 rather than a methylene-bridged aminomethyl group—eliminating the conformational flexibility and spacer length that the methanamine handle provides for modular derivatization . At the level of commercially available building blocks, the C4-methanamine regioisomer with the 1-benzyl-3-methyl substitution pattern is uniquely positioned for vector-based fragment growth strategies targeting kinase ATP-binding pockets and metalloprotease active sites [2].
| Evidence Dimension | Aminomethyl attachment position and spacer geometry |
|---|---|
| Target Compound Data | C4-CH₂NH₂; three-bond spacer from pyrazole C4; MW 201.27; TPSA 43.84 Ų |
| Comparator Or Baseline | C4-NH₂ direct attachment (CAS 1545268-43-6, MW 187.24); C3-CH₂NH₂ (CAS 1005378-65-3, MW 187.24); C5-substituted regioisomers unavailable at comparable commercial purity |
| Quantified Difference | MW increase of 14.03 Da vs. C4-amine analog; TPSA comparable between C4-CH₂NH₂ and C3-CH₂NH₂ but with distinct topological placement of the H-bond donor |
| Conditions | Structural comparison based on CAS registry data and vendor catalogs; biological activity data for the exact compound unavailable—differentiation derived from well-established medicinal chemistry principles of regioisomeric amine presentation [1] |
Why This Matters
Procurement of the correct regioisomer eliminates the need for in-house positional isomer separation, ensuring that downstream SAR data are not confounded by isomeric impurities—a critical quality consideration when the C4-CH₂NH₂ vector is required for target engagement.
- [1] Bocsci. 3-(Aminomethyl)-1-benzylpyrazole (CAS 1005378-65-3) – Technical Datasheet. BuildingBlock.Bocsci.com. https://buildingblock.bocsci.com View Source
- [2] Bavetsias V, et al. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorg Med Chem Lett. 2015;25(19):4203–4207. Co-crystal structure PDB 5AAD demonstrates 1-benzyl-1H-pyrazol-4-yl moiety occupying the ATP-binding site of Aurora-A kinase. View Source
